![molecular formula C10H10N2O B3281127 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-60-6](/img/structure/B3281127.png)

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Overview

Description

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a type of fused nitrogen-bridged heterocyclic compound . It is an important class of compounds due to the broad spectrum of biological activity profiles displayed . It is stored at a temperature of 28 C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

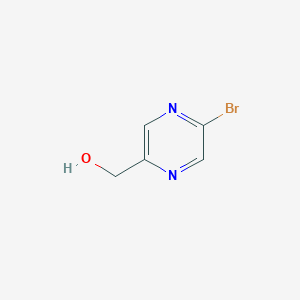

The molecular weight of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is 174.2 . The Inchi Code is 1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Physical And Chemical Properties Analysis

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a white solid with a melting point of 149–150 °C . It is stored at a temperature of 28 C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used to create imidazo[4,5-b]pyridines, which are synthesized from aminoimidazolecarbaldehydes through condensation with carbonitriles, ketones, and polyfunctional carbonyl compounds (Perandones & Soto, 1997). Additionally, it plays a role in the formation of purines, a critical class of compounds in biochemistry (Perandones & Soto, 1997).

Antimicrobial Research

Research has shown that compounds synthesized from 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde exhibit potent antimicrobial properties. For example, its derivatives have been found to be effective against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).

Organic Synthesis

This compound is also pivotal in organic synthesis, particularly in the formation of pyrazolopyridine derivatives and their antioxidant properties (Gouda, 2012). It serves as a key intermediate in various organic synthesis processes.

Synthesis of Novel Drug Molecules

In pharmaceutical research, the derivatives of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are used in the synthesis of new drug molecules. This includes the development of compounds with antituberculosis activity, showcasing its potential in creating treatments for various diseases (Ladani et al., 2009).

Chemical Characterization Studies

The chemical and molecular structures of derivatives of this compound are extensively studied, contributing to our understanding of various chemical reactions and compound behaviors (Hakimi et al., 2012).

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tb properties . The structure–activity relationship, mode-of-action, and various scaffold hopping strategies of these compounds have been discussed .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to have a wide range of applications in medicinal chemistry .

Result of Action

Some imidazo[1,2-a]pyridine compounds have shown cytotoxic effects .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name |

2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBYSLXINCYUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2C=O)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221977 | |

| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

728864-60-6 | |

| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid](/img/structure/B3281101.png)